molecular formula C10H13N3 B15055688 4-((1H-Pyrazol-4-yl)ethynyl)piperidine

4-((1H-Pyrazol-4-yl)ethynyl)piperidine

Cat. No.: B15055688
M. Wt: 175.23 g/mol
InChI Key: ZDKCCWCXMCGFFX-UHFFFAOYSA-N
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Description

4-((1H-Pyrazol-4-yl)ethynyl)piperidine is an organic compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . This compound is characterized by the presence of a pyrazole ring attached to a piperidine ring via an ethynyl linkage. It is a versatile compound with applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Pyrazol-4-yl)ethynyl)piperidine typically involves the coupling of a pyrazole derivative with a piperidine derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodopyrazole with ethynylpiperidine in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((1H-Pyrazol-4-yl)ethynyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-((1H-Pyrazol-4-yl)ethynyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as soluble epoxide hydrolase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and antihypertensive activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1H-Pyrazol-4-yl)ethynyl)piperidine is unique due to its ethynyl linkage, which imparts distinct chemical reactivity and biological activity. This structural feature allows for versatile modifications and applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

4-[2-(1H-pyrazol-4-yl)ethynyl]piperidine

InChI

InChI=1S/C10H13N3/c1(2-10-7-12-13-8-10)9-3-5-11-6-4-9/h7-9,11H,3-6H2,(H,12,13)

InChI Key

ZDKCCWCXMCGFFX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C#CC2=CNN=C2

Origin of Product

United States

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